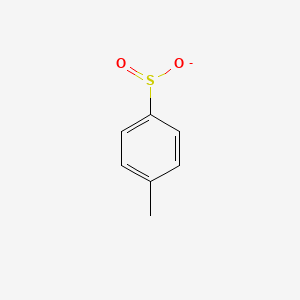
4-Methylbenzenesulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylbenzenesulfinate is a useful research compound. Its molecular formula is C7H7O2S and its molecular weight is 155.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Organic Synthesis
4-Methylbenzenesulfinate acts as a sulfonating agent in organic synthesis due to its strong acidity and ability to function as a leaving group in nucleophilic substitution reactions. This compound is particularly effective in synthesizing complex organic molecules from simpler precursors.
Key Applications:
- Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds, including antibiotics and other therapeutics. Derivatives of this compound have shown potential in drug development by modifying nucleophiles or participating in enzyme-catalyzed reactions.
- Agrochemicals: The compound plays a role in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides.
Catalysis
In catalysis, this compound is employed as a reagent that facilitates chemical transformations. Its ability to stabilize reaction intermediates enhances the efficiency of catalytic processes, making it a critical component in various synthetic pathways.
Example Studies:
- Researchers have explored its use in reactions involving halogenated hydroxyphenyl sulfonates, demonstrating its effectiveness in constructing functionalized molecules .
- The compound has been utilized to develop new sulfonamide derivatives with significant biological activity, indicating its importance in both synthetic and medicinal chemistry .
The biological interactions of this compound derivatives have been extensively studied, particularly regarding their potential therapeutic applications.
Anticancer Research:
- Recent studies have focused on designing new anticancer agents based on this compound derivatives. These compounds exhibit cytotoxic activity against various human cancer cell lines, including colon and breast cancer cells. The mechanism often involves inducing apoptosis through modulation of critical signaling pathways such as the p53 pathway .
Antimicrobial Properties:
- Compounds derived from this compound have shown promising antimicrobial activity against several bacterial strains, suggesting potential applications in developing new antibiotics .
Environmental Considerations
Research into the environmental impact of this compound is ongoing. Studies are examining its degradation products and effects on aquatic life, which is crucial for assessing its safety and sustainability in industrial applications.
Data Tables
Case Studies
- Anticancer Mechanisms:
- Antimicrobial Testing:
-
Environmental Impact Assessment:
- Ongoing research is evaluating the degradation pathways of this compound and its ecological effects, particularly concerning aquatic organisms.
属性
IUPAC Name |
4-methylbenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3,(H,8,9)/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJVNINSOKCNJP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7O2S- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942998 |
Source


|
| Record name | 4-Methylbenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207801-20-5 |
Source


|
| Record name | 4-Methylbenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













